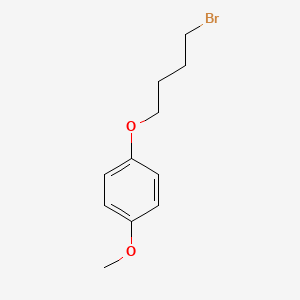

1-(4-Bromobutoxy)-4-methoxybenzene

Descripción

1-(4-Bromobutoxy)-4-methoxybenzene is a chemical compound classified as a brominated diether benzene. scbt.com It is identified by the Chemical Abstracts Service (CAS) Number 2033-83-2. scbt.comkeyorganics.netnih.govechemi.com The molecular formula for this compound is C₁₁H₁₅BrO₂. scbt.comkeyorganics.netnih.govcookechem.com Primarily utilized in scientific research, it serves as an important intermediate in various chemical syntheses. Its structure, featuring a methoxybenzene group linked to a bromobutoxy chain, allows for a range of chemical modifications, making it a versatile building block in the development of more complex molecules. One of the noted applications of this compound is in the field of proteomics research. scbt.com

Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-bromobutoxy)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO2/c1-13-10-4-6-11(7-5-10)14-9-3-2-8-12/h4-7H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMUBVHIMDDDNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366309 | |

| Record name | 1-(4-Bromobutoxy)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2033-83-2 | |

| Record name | 1-(4-Bromobutoxy)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2033-83-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties

The distinct chemical and physical properties of 1-(4-Bromobutoxy)-4-methoxybenzene define its behavior and applications in a laboratory setting. These properties have been determined through various analytical techniques and are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound nih.gov |

| CAS Number | 2033-83-2 scbt.comkeyorganics.netnih.govechemi.com |

| Molecular Formula | C₁₁H₁₅BrO₂ scbt.comkeyorganics.netnih.govcookechem.com |

| Molecular Weight | 259.14 g/mol echemi.comcookechem.com |

| Appearance | Low-melting solid echemi.com |

| Boiling Point | 335.7 °C at 760 mmHg; 98-105 °C at 0.18 mmHg echemi.com |

| Density | 1.294 g/cm³ echemi.com |

| Refractive Index | 1.524 echemi.com |

| Flash Point | 146.6 °C echemi.com |

| Vapor Pressure | 0.000229 mmHg at 25°C echemi.com |

Computational and Theoretical Studies of 1 4 Bromobutoxy 4 Methoxybenzene

Density Functional Theory (DFT) Calculations

Information regarding DFT calculations, including optimized molecular geometry, vibrational frequencies, and electronic properties for 1-(4-Bromobutoxy)-4-methoxybenzene, is not present in the reviewed scientific literature. While DFT studies have been conducted on structurally related molecules, such as other dimethoxybenzene derivatives, those findings are not directly applicable to the specific title compound. A dedicated computational study would be required to generate the data for this section.

Q & A

Q. Q1. What are the recommended synthetic routes for 1-(4-Bromobutoxy)-4-methoxybenzene, and how can reaction conditions be optimized?

The compound can be synthesized via electrophilic aromatic substitution. A common approach involves brominating 4-methoxybutoxybenzene using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) . For higher yields, reflux conditions (e.g., 2 hours at 70–80°C) and stoichiometric optimization (1:1.2 molar ratio of substrate to Br₂) are recommended. Industrial-scale methods may employ continuous flow reactors and distillation for purification .

Q. Q2. What analytical techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy at C4, bromobutoxy at C1). 2D NMR (COSY, HSQC) resolves coupling interactions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C₁₁H₁₅BrO₂) and isotopic patterns.

- Chromatography : HPLC or GC-MS to assess purity (>98%) and detect by-products like regioisomers .

Intermediate Applications in Organic Synthesis

Q. Q3. How is this compound utilized as an intermediate in pharmaceutical research?

The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups, making it valuable for synthesizing bioactive molecules. For example, it can serve as a precursor for kinase inhibitors or receptor modulators by coupling with boronic acids .

Q. Q4. What challenges arise in differentiating regioisomers during the synthesis of derivatives?

Regioisomers (e.g., bromobutoxy at C2 vs. C4) can form due to competing electrophilic substitution pathways. Distinguishing them requires advanced techniques:

- X-ray crystallography for unambiguous structural confirmation.

- Vibrational spectroscopy (IR/Raman) to identify substituent-specific bands .

Safety and Handling Protocols

Q. Q5. What safety precautions are essential when handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats due to potential skin/eye irritation.

- Ventilation : Perform reactions in a fume hood to avoid inhalation of bromine vapors.

- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) to prevent degradation .

Advanced Mechanistic and Computational Studies

Q. Q6. How does the bromobutoxy group influence the electronic properties of the benzene ring?

The electron-donating methoxy group activates the ring for electrophilic substitution, while the bromobutoxy group introduces steric hindrance. Density Functional Theory (DFT) studies can model charge distribution and predict reactivity at specific positions .

Q. Q7. What computational methods are used to predict the compound’s behavior in catalytic systems?

- Molecular Dynamics (MD) Simulations : To study interactions with catalysts (e.g., Pd in cross-coupling).

- Transition State Analysis : Identify energy barriers for bromine displacement reactions .

Biological Activity and Assays

Q. Q8. How can researchers assess the biological activity of derivatives synthesized from this compound?

- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., kinase profiling).

- ADMET Studies : Evaluate pharmacokinetic properties (e.g., metabolic stability in liver microsomes) .

Q. Q9. What contradictions exist in reported biological data for structurally similar compounds?

Variations in bioactivity may stem from differences in substituent positioning. For example, para-substituted analogs often show higher receptor affinity than ortho isomers, emphasizing the need for rigorous structural validation .

Methodological Optimization and Troubleshooting

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.